1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
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Overview
Description
1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is a heterocyclic compound that features a benzimidazole moiety linked to a phthalazine ring via a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine typically involves the following steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Phthalazine: The phthalazine ring can be synthesized by the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and phthalazine moieties via a 4-methylphenyl linker. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes selecting suitable catalysts, solvents, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzimidazol-1-yl)-4-phenylphthalazine: Lacks the 4-methyl group on the phenyl ring.
1-(Benzimidazol-1-yl)-4-(4-chlorophenyl)phthalazine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(Benzimidazol-1-yl)-4-(4-nitrophenyl)phthalazine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKSNKTKMRRHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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